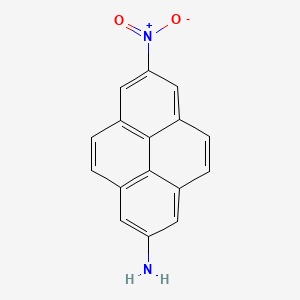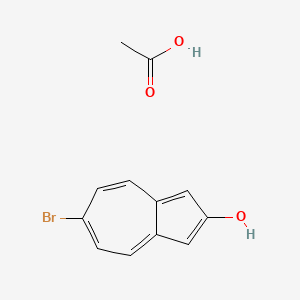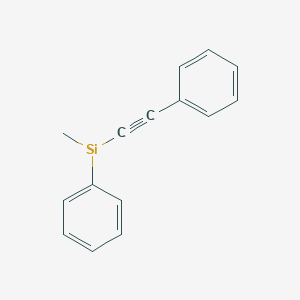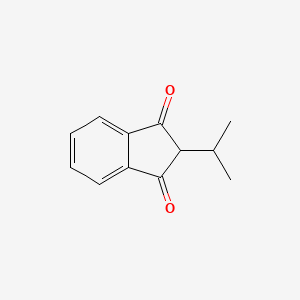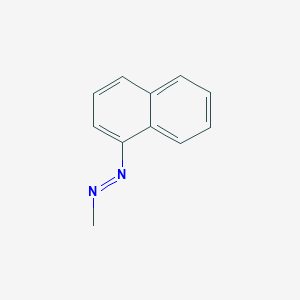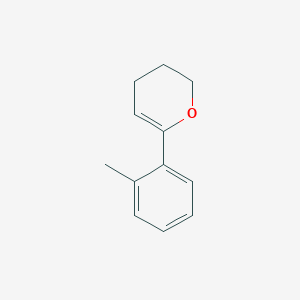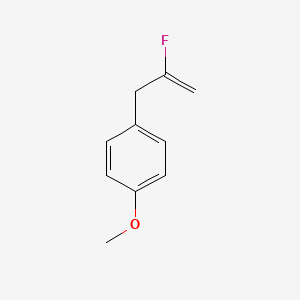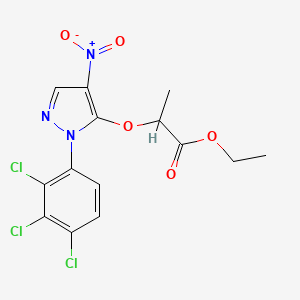
Dibromo(trimethoxy)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(trimethoxy)-lambda~5~-phosphane: is a chemical compound characterized by the presence of bromine and methoxy groups attached to a phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibromo(trimethoxy)-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with brominating agents. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in the presence of a solvent such as dichloromethane . The reaction is carried out at room temperature, allowing for the formation of the desired dibromo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of brominating agents make it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Dibromo(trimethoxy)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding phosphane derivative.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Dibromo(trimethoxy)-lambda~5~-phosphane is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its reactivity makes it valuable for the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated phosphane derivatives on biological systems
Industry: In industrial applications, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its bromine content makes it effective in enhancing the flame-retardant properties of materials.
Mecanismo De Acción
The mechanism of action of Dibromo(trimethoxy)-lambda~5~-phosphane involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their chemical and physical properties. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate: This compound shares similar bromine and methoxy functional groups but differs in its core structure.
1,3,5-tribromo-2,4,6-trimethoxybenzene: Another compound with multiple bromine and methoxy groups, used in different chemical applications.
Uniqueness: Dibromo(trimethoxy)-lambda~5~-phosphane is unique due to its phosphane core, which imparts distinct chemical properties and reactivity compared to other brominated and methoxylated compounds. Its ability to form stable carbon-phosphorus bonds makes it particularly valuable in synthetic chemistry.
Propiedades
Número CAS |
136584-24-2 |
|---|---|
Fórmula molecular |
C3H9Br2O3P |
Peso molecular |
283.88 g/mol |
Nombre IUPAC |
dibromo(trimethoxy)-λ5-phosphane |
InChI |
InChI=1S/C3H9Br2O3P/c1-6-9(4,5,7-2)8-3/h1-3H3 |
Clave InChI |
XZDGWXFCAGWIJL-UHFFFAOYSA-N |
SMILES canónico |
COP(OC)(OC)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
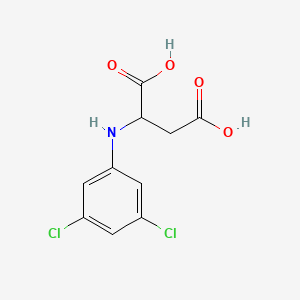
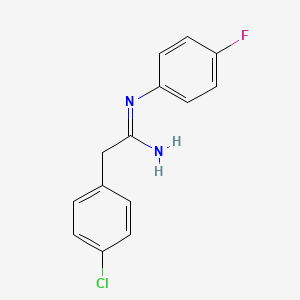
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
